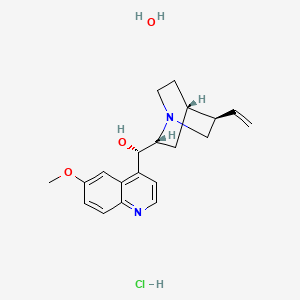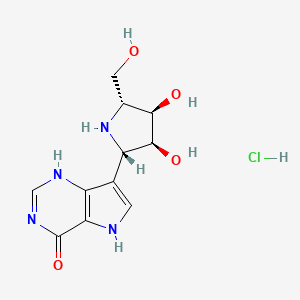
フォルデシン塩酸塩
概要
説明
科学的研究の応用
Forodesine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and transition-state analogs.
Biology: Investigated for its effects on T-cell proliferation and apoptosis.
Medicine: Clinical trials have shown its efficacy in treating T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma
Industry: Utilized in the development of new therapeutic agents targeting purine metabolism
作用機序
フォロデシン塩酸塩は、プリンヌクレオシドホスホリラーゼを阻害することにより、デオキシグアノシン三リン酸の蓄積をもたらします。この蓄積はリボヌクレオチドレダクターゼを阻害し、その結果、DNA合成と修復が阻害されます。 この化合物は、悪性T細胞に選択的にアポトーシスを誘導します .
生化学分析
Biochemical Properties
Forodesine hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme purine nucleoside phosphorylase (PNP). This inhibition prevents the breakdown of deoxyguanosine, leading to an accumulation of deoxyguanosine triphosphate (dGTP) within cells . The interaction between forodesine hydrochloride and PNP is highly specific, with forodesine hydrochloride mimicking the transition-state structure of the enzyme’s natural substrate . This tight binding results in a potent inhibition of PNP activity, which is essential for the proliferation of T-cells .
Cellular Effects
Forodesine hydrochloride has significant effects on various types of cells and cellular processes. In T-cells, the accumulation of dGTP due to PNP inhibition leads to an imbalance in the nucleotide pool, which ultimately results in the inhibition of DNA synthesis and repair . This disruption in cellular metabolism triggers apoptosis in T-cells, making forodesine hydrochloride an effective agent in targeting T-cell malignancies . Additionally, forodesine hydrochloride has been shown to influence cell signaling pathways by stabilizing the tumor suppressor protein p53 and increasing the expression of the cell cycle inhibitor p21 .
Molecular Mechanism
The molecular mechanism of forodesine hydrochloride involves its binding to the active site of PNP, where it acts as a transition-state analog inhibitor . By mimicking the transition state of the enzyme’s natural substrate, forodesine hydrochloride effectively inhibits PNP activity, leading to the accumulation of deoxyguanosine and its subsequent phosphorylation to dGTP . The elevated levels of dGTP inhibit ribonucleotide reductase, causing an imbalance in the deoxyribonucleotide pool and ultimately blocking DNA synthesis and repair . This mechanism of action is critical for the selective targeting of T-cells in leukemia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of forodesine hydrochloride have been observed to change over time. Studies have shown that the compound is stable and maintains its inhibitory activity over extended periods . The accumulation of dGTP and the subsequent induction of apoptosis in T-cells occur within hours of exposure to forodesine hydrochloride . Long-term studies have demonstrated that continuous exposure to forodesine hydrochloride can lead to sustained inhibition of T-cell proliferation and prolonged survival in animal models .
Dosage Effects in Animal Models
The effects of forodesine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits T-cell proliferation without causing significant toxicity . At higher doses, forodesine hydrochloride can induce toxic effects, including lymphocytopenia and neutropenia . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
Forodesine hydrochloride is involved in the purine salvage metabolic pathway. By inhibiting PNP, forodesine hydrochloride prevents the breakdown of deoxyguanosine, leading to its accumulation and subsequent phosphorylation to dGTP . This accumulation of dGTP disrupts the balance of deoxyribonucleotides, inhibiting DNA synthesis and repair . The metabolic pathway involving forodesine hydrochloride is critical for its therapeutic effects in targeting T-cell malignancies .
Transport and Distribution
Forodesine hydrochloride is transported into cells via nucleoside transporters . Once inside the cells, it is distributed throughout the cytoplasm, where it exerts its inhibitory effects on PNP . The distribution of forodesine hydrochloride within tissues is influenced by its ability to cross cell membranes and its interaction with cellular transporters . This distribution is essential for the compound’s therapeutic efficacy in targeting T-cell malignancies .
Subcellular Localization
The subcellular localization of forodesine hydrochloride is primarily within the cytoplasm, where it interacts with PNP . The compound’s activity is dependent on its ability to reach and inhibit PNP within the cytoplasm . Additionally, forodesine hydrochloride may undergo post-translational modifications that influence its localization and activity within cells . Understanding the subcellular localization of forodesine hydrochloride is crucial for optimizing its therapeutic potential .
準備方法
フォロデシン塩酸塩の合成には、低温でのカップリング反応や高圧水素化などの複数の工程が含まれます。 このプロセスは複雑であり、高純度と高収率を確保するために反応条件を慎重に制御する必要があります . これらの条件を最適化するために、工業生産方法が開発され、プロセスはより安全で費用対効果が高くなりました .
化学反応の分析
フォロデシン塩酸塩は、以下を含む様々な化学反応を起こします。
酸化: この反応は、酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: 酸化の反対で、この反応は水素の添加または酸素の除去を伴います。
4. 科学研究における用途
フォロデシン塩酸塩は、科学研究において幅広い用途があります。
化学: 酵素阻害と遷移状態アナログを研究するためのモデル化合物として使用されます。
生物学: T細胞の増殖とアポトーシスに対する影響について調査されています。
類似化合物との比較
フォロデシン塩酸塩は、その高い効力と選択性により、PNP阻害剤の中ではユニークです。類似の化合物には以下のようなものがあります。
イムシリンA: 構造が異なり、効力がやや低い別のPNP阻害剤。
BCX-1777: フォロデシン塩酸塩の前駆体で、同様の阻害効果がありますが、薬物動態が異なります
結論として、フォロデシン塩酸塩は、T細胞悪性腫瘍の治療において大きな可能性を秘めた、非常に強力で選択的なPNP阻害剤です。そのユニークな特性と幅広い用途により、科学研究と医学において貴重な化合物となっています。
特性
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAMZKHBCLFOG-QPAIBFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182647 | |
| Record name | Forodesine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284490-13-7 | |
| Record name | Forodesine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forodesine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284490-13-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORODESINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





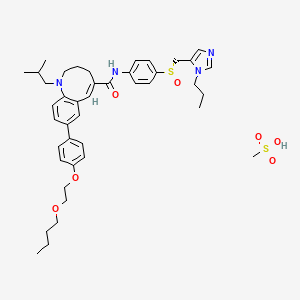



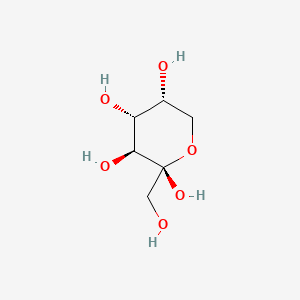


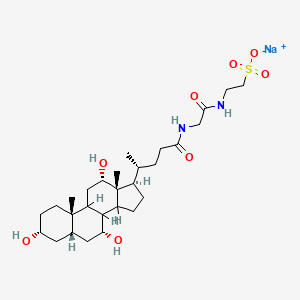
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)
